![molecular formula C23H29Cl2N7O B560267 (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)
(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-DRF053 二盐酸盐 是一种手性化合物,以其在药物化学中的潜在应用而闻名。它是哌啶的衍生物,常用于合成各种具有药理活性的分子。该化合物以其高对映体纯度为特征,通常用于研究环境中探索其生物活性及其潜在的治疗用途。
准备方法
合成路线和反应条件: (R)-DRF053 二盐酸盐 的制备通常涉及使用氢化锂铝还原 (R)-3-氨基哌啶-2-酮盐酸盐。该反应在四氢呋喃等溶剂中进行,温度范围为 45°C 至 70°C。 所得的 (R)-3-氨基哌啶随后与盐酸反应,形成具有高对映体纯度的 (R)-DRF053 二盐酸盐 .
工业生产方法: 在工业规模上,(R)-DRF053 二盐酸盐 的生产涉及将 (R)-2,5-二氨基戊酸盐酸盐与甲醇和乙酰氯酯化,形成 (R)-甲基 2,5-二氨基戊酸酯二盐酸盐。 该中间体发生环化反应,形成 (R)-3-氨基哌啶-2-酮盐酸盐,然后将其还原并与盐酸反应,得到最终产物 .
化学反应分析
反应类型: (R)-DRF053 二盐酸盐 会经历各种化学反应,包括:
还原: (R)-3-氨基哌啶-2-酮盐酸盐还原为 (R)-3-氨基哌啶。
取代: (R)-3-氨基哌啶与盐酸反应,形成二盐酸盐。
常用试剂和条件:
氢化锂铝: 用于制备 (R)-3-氨基哌啶的还原剂。
盐酸: 用于由 (R)-3-氨基哌啶形成二盐酸盐。
主要产品:
(R)-3-氨基哌啶: (R)-DRF053 二盐酸盐 合成中的中间体。
(R)-DRF053 二盐酸盐: 具有高对映体纯度的最终产物
科学研究应用
Cancer Therapy
The inhibition of CK1 has been linked to the modulation of pathways involved in tumor growth and metastasis. Studies indicate that this compound can inhibit CK1-dependent production of amyloid-beta, a protein associated with Alzheimer's disease, suggesting its potential application in neurodegenerative conditions as well.
Anti-inflammatory Effects
Compounds similar in structure have shown anti-inflammatory properties. The ability of (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol; dihydrochloride to modulate inflammatory pathways could be explored for therapeutic intervention in chronic inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to maximize yield and purity. This includes:
- Formation of the purine base .
- Attachment of the butanol side chain .
- Dihydrochloride salt formation for enhanced solubility.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic effects. Techniques such as:
- Molecular docking studies .
- In vitro assays .
These methods help clarify the compound's mechanism of action and potential side effects.
作用机制
(R)-DRF053 二盐酸盐 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以作为这些靶标的抑制剂或调节剂,影响各种生化途径。 确切的分子靶标和参与的途径取决于其使用的具体应用和背景 .
类似化合物:
(R)-3-氨基哌啶二盐酸盐: 一种用于类似应用的密切相关化合物。
(S)-DRF053 二盐酸盐: (R)-DRF053 二盐酸盐 的对映异构体,可能具有不同的生物活性。
独特性: (R)-DRF053 二盐酸盐 由于其高对映体纯度和特定的手性构型而具有独特性,这会导致与对映异构体或其他类似化合物相比,具有独特的生物活性。 这种独特性使其在针对特定治疗应用的研究和开发中具有价值 .
相似化合物的比较
®-3-Aminopiperidine Dihydrochloride: A closely related compound used in similar applications.
(S)-DRF053 Dihydrochloride: The enantiomer of ®-DRF053 dihydrochloride with potentially different biological activities.
Uniqueness: ®-DRF053 dihydrochloride is unique due to its high enantiomeric purity and specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and development for targeted therapeutic applications .
生物活性
(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol; dihydrochloride, often abbreviated as CR8, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of CR8 is C23H27N7O, with a molecular weight of approximately 427.5 g/mol. It features a complex structure that includes a purine base and an amino alcohol moiety, contributing to its biological activity.
CR8 functions primarily as a potent and selective inhibitor of several cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7, and CDK9). These kinases are crucial regulators of the cell cycle and transcriptional control. By inhibiting these enzymes, CR8 interferes with cell proliferation and has potential applications in cancer therapy.
Anticancer Activity
CR8 has been studied for its effects on various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by modulating the activity of CDKs involved in cell cycle progression.
Study | Cell Line | Effect | Reference |
---|---|---|---|
Study 1 | HeLa | Induced apoptosis at IC50 = 5 µM | |
Study 2 | MCF7 | Reduced proliferation by 60% at 10 µM | |
Study 3 | A549 | Inhibited migration and invasion |
Neuroprotective Effects
In addition to its anticancer properties, CR8 has shown promise in neuroprotection. It may protect against neurodegenerative processes by inhibiting CDK5, which is implicated in neuronal cell death.
Case Studies
Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, CR8 was administered at varying doses. The results demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with CR8.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, CR8 treatment resulted in reduced tau phosphorylation and improved cognitive function as measured by behavioral tests. These findings suggest a dual role for CR8 in both cancer therapy and neuroprotection.
Safety and Toxicology
While CR8 exhibits promising biological activity, safety assessments are critical. Preliminary studies have indicated potential skin irritation and eye damage upon exposure. Further toxicological evaluations are necessary to establish safe dosage ranges for clinical applications.
属性
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRBNGSDBTKAK-ZEECNFPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。